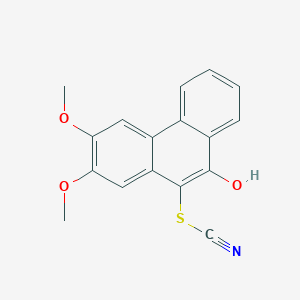
10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate is a chemical compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of hydroxy, methoxy, and thiocyanate functional groups attached to the phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction to eliminate formaldehyde.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and conditions.
Attachment of the Thiocyanate Group: The thiocyanate group can be introduced through a nucleophilic substitution reaction using thiocyanate salts under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate can undergo various chemical reactions, including:
Substitution: The methoxy and thiocyanate groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thiocyanate salts, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
Applications De Recherche Scientifique
10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biological molecules, potentially inhibiting or modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the thiocyanate group can participate in covalent interactions . These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate can be compared with other phenanthrene derivatives, such as:
9,10-Dihydroxyphenanthrene: Lacks the methoxy and thiocyanate groups, resulting in different chemical properties and biological activities.
6,7-Dimethoxyphenanthrene:
Phenanthrene-9-thiol: Contains a thiol group instead of a thiocyanate group, affecting its chemical behavior and interactions.
The presence of hydroxy, methoxy, and thiocyanate groups in this compound makes it unique and versatile for various applications in research and industry.
Propriétés
Numéro CAS |
63239-77-0 |
|---|---|
Formule moléculaire |
C17H13NO3S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(10-hydroxy-6,7-dimethoxyphenanthren-9-yl) thiocyanate |
InChI |
InChI=1S/C17H13NO3S/c1-20-14-7-12-10-5-3-4-6-11(10)16(19)17(22-9-18)13(12)8-15(14)21-2/h3-8,19H,1-2H3 |
Clé InChI |
OPMJZASPEVBMIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=CC=CC=C3C(=C2SC#N)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)
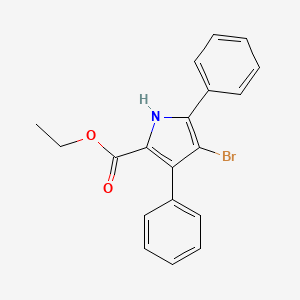
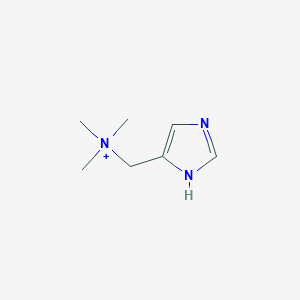
![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
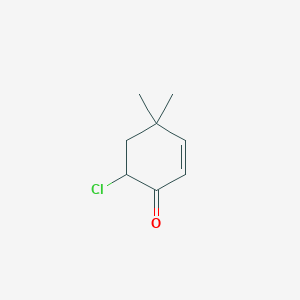
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
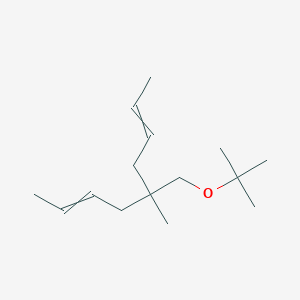
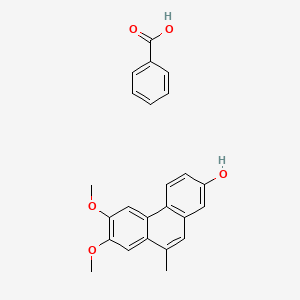
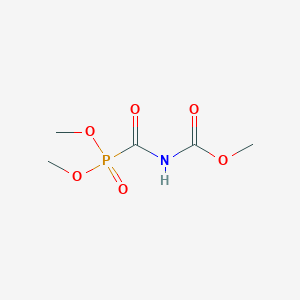

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
